DSPE-PEG5-propargyl is a phospholipid-based compound classified under the category of polyethylene glycol (PEG)-modified lipids. Its structure incorporates three key functional groups: distearoylphosphatidylethanolamine (DSPE), polyethylene glycol (PEG), and propargyl. This unique composition imparts significant physicochemical and biological properties, making it a versatile tool in drug delivery systems. The DSPE component contributes hydrophobic characteristics, while the PEG segment enhances water solubility and biocompatibility. The propargyl group serves as a reactive site for bioconjugation, facilitating the attachment of various ligands for targeted delivery applications .
The synthesis of DSPE-PEG5-propargyl typically involves several chemical reactions that integrate the DSPE lipid with a PEG chain and a propargyl group. A common method includes:
The molecular weight of DSPE-PEG5-propargyl is approximately 1034.39 g/mol, with a molecular formula of C55H104NO14P .
The molecular structure of DSPE-PEG5-propargyl can be represented as follows:
The detailed structure can be illustrated in chemical diagrams, showcasing the arrangement of atoms and functional groups. The compound's molecular formula is C55H104NO14P, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and phosphorus .
DSPE-PEG5-propargyl participates in various chemical reactions, primarily focusing on bioconjugation processes. Notable reactions include:
These reactions are crucial for developing targeted drug delivery systems where precise control over the attachment of therapeutic agents is required .
The mechanism of action for DSPE-PEG5-propargyl primarily revolves around its role in drug delivery systems. The compound facilitates:
Key physical and chemical properties of DSPE-PEG5-propargyl include:
These properties are essential for evaluating its suitability in various biomedical applications .
DSPE-PEG5-propargyl has numerous scientific applications, particularly in drug delivery and biotechnology:
The development of PEGylated phospholipids represents a transformative advancement in nanomedicine, originating from the need to enhance the pharmacokinetic profiles of therapeutic agents. Early work focused on conjugating polyethylene glycol (PEG) to distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), yielding DSPE-PEG—an amphiphilic molecule that spontaneously integrates into lipid bilayers. This innovation addressed critical limitations of conventional liposomes, such as rapid clearance by the reticuloendothelial system (RES) and poor systemic stability. DSPE-PEG’s "stealth" properties, derived from PEG's hydrophilic corona, significantly prolong nanoparticle circulation by reducing opsonization and RES uptake [1] [6].
By the early 2000s, DSPE-PEG became a cornerstone in nanocarrier engineering, enabling the development of long-circulating liposomes and lipid-polymer hybrid nanoparticles (LPHNPs). These systems demonstrated enhanced structural integrity, controlled drug release, and improved tumor accumulation via the enhanced permeability and retention (EPR) effect. For example, PEGylated liposomal doxorubicin (Doxil®) showcased reduced cardiotoxicity and extended half-life in clinical settings, validating the DSPE-PEG platform [1] [8].
Table 1: Key Milestones in PEGylated Phospholipid Development
Year Range | Development Phase | Key Achievements |
---|---|---|
1980s–1990s | Conceptualization | DSPE-PEG synthesis; Stealth liposome proof-of-concept |
1990s–2000s | Clinical Translation | FDA approval of PEGylated liposomal doxorubicin (Doxil®) |
2010s–Present | Functionalization Era | Introduction of terminal functional groups (e.g., propargyl) for click chemistry |
Propargyl-terminated DSPE-PEG derivatives, such as DSPE-PEG5-propargyl (CAS 2112737-93-4), have revolutionized site-specific bioconjugation in drug delivery. This molecule features a terminal alkyne group (–C≡CH) that participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a high-efficiency "click" reaction. The propargyl group enables covalent bonding with azide-functionalized biomolecules (e.g., antibodies, peptides, or imaging agents) under physiologically compatible conditions, facilitating precise surface engineering of nanocarriers [2] [10].
The strategic value of DSPE-PEG5-propargyl lies in its dual functionality:
Copper-free variants, such as strain-promoted alkyne-azide cycloaddition (SPAAC), further mitigate potential cytotoxicity from copper catalysts. This versatility positions DSPE-PEG5-propargyl as a critical tool for synthesizing actively targeted theranostic agents [9].
Table 2: Comparison of Click Chemistry Strategies Using DSPE-PEG5-Propargyl
Conjugation Method | Reaction Conditions | Applications | Advantages |
---|---|---|---|
CuAAC (Copper-Catalyzed) | Cu(I), room temperature | Antibody-drug conjugates | High yield (>95%), rapid kinetics |
SPAAC (Copper-Free) | Strain-promoted, physiological pH | In vivo imaging probes | Avoids metal toxicity; biocompatible |
DSPE-PEG5-propargyl exemplifies the sophistication achievable in lipid-polymer hybrid nanoparticles (LPHNPs), which merge the benefits of liposomal and polymeric nanocarriers. Theoretical models describe these architectures as core-shell systems with three distinct layers:
Molecular dynamics simulations reveal that the lipid monolayer reduces interfacial tension between the hydrophobic core and aqueous environment, enhancing colloidal stability. The PEG5 spacer’s length balances stealth efficiency with ligand accessibility—shorter chains may compromise steric shielding, while longer chains could hinder target binding [5].
LPHNPs incorporating DSPE-PEG5-propargyl enable "smart" designs:
Table 3: Multi-Layered Structure of DSPE-PEG5-Propargyl-Based Hybrid Nanoparticles
Structural Layer | Key Components | Function | Influence of DSPE-PEG5-Propargyl |
---|---|---|---|
Polymeric Core | PLGA, PLA, PCL | Drug encapsulation; Controlled release | N/A |
Lipid Monolayer | DSPE, Cholesterol | Stabilization; Prevents drug leakage | Anchors PEG layer via DSPE domain |
Functional Corona | DSPE-PEG5-propargyl | Stealth properties; Bioconjugation | Propargyl enables click-based ligand attachment |
Tables of Related Compounds
Table 4: Key PEGylated Phospholipids and Conjugates in Drug Delivery
Compound Name | Chemical Features | Primary Applications |
---|---|---|
DSPE-PEG5-Propargyl | C55H104NO14P; Alkyne terminus | Click chemistry-mediated bioconjugation |
DSPE-PEG-Cholesterol | PEG-Chol conjugate | Prolonged circulation; Reduced immunogenicity |
Mal-PEG-DSPE | Maleimide-terminated | Thiol-based conjugations (e.g., antibodies) |
Folate-PEG-DSPE | Folate ligand | Active tumor targeting |
PLGA-mPEG | Poly(lactic-co-glycolic acid)-PEG | Hybrid nanoparticle cores |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1